

Sophoraflavanone G: A Technical Guide to Natural Sources and Isolation Protocols

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Compound of Interest

Compound Name: Sophoraflavanone G

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sophoraflavanone G, a prenylated flavonoid also known as kushenin, has garnered significant scientific interest for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of **Sophoraflavanone G** and detailed methodologies for its extraction, isolation, and purification.

Natural Sources of Sophoraflavanone G

Sophoraflavanone G is predominantly found in plants belonging to the Sophora genus of the Fabaceae family.[3][4] The roots are the primary plant part from which this compound is isolated. Key species identified as significant sources include:

- **Sophora flavescens**: Widely used in traditional Chinese medicine, this species is a well-documented and common source for the isolation of **Sophoraflavanone G**. [1][5][6][7]
- **Sophora alopecuroides**: This species has also been identified as a source for the preparative isolation of **Sophoraflavanone G**. [1]
- **Sophora exigua**: Research has demonstrated the presence and isolation of **Sophoraflavanone G** from this plant. [3][8]

- *Sophora pachycarpa*: This species is another known source of **Sophoraflavanone G**.^{[3][9]}
- *Sophora tomentosa*: While a rich source of other flavonoids and alkaloids, studies also suggest the presence of **Sophoraflavanone G**.^[9]

Currently, there is limited evidence of **Sophoraflavanone G** being isolated from plants outside of the *Sophora* genus.

Isolation and Purification Methodologies

The isolation of **Sophoraflavanone G** from its natural sources typically involves solvent extraction followed by various chromatographic techniques to separate it from other co-extracted compounds.

Extraction

The initial step in isolating **Sophoraflavanone G** is the extraction from dried and powdered plant material, most commonly the roots.

Experimental Protocol: Solvent Extraction of *Sophora flavescens*

- **Plant Material Preparation**: 500 g of dried and powdered roots of *Sophora flavescens* are used as the starting material.
- **Solvent Soaking**: The powdered root material is soaked in 3 liters of ethanol. This process is repeated three times to ensure exhaustive extraction.
- **Extraction Combination and Concentration**: The ethanol extracts from the three soaking steps are combined.
- **Solvent Evaporation**: The combined ethanol extract is concentrated under reduced pressure (in vacuo) to remove the ethanol, resulting in a dry residue. From 500 g of dried plant material, approximately 65 g of residue is obtained.

Purification

Following extraction, a multi-step purification process is employed, often involving liquid-liquid partitioning and multiple column chromatography steps.

Experimental Protocol: Purification by Liquid-Liquid Partitioning and Column Chromatography

- **Resuspension and Partitioning:** The 65 g of crude residue is suspended in a 25% iso-propanol aqueous solution. This suspension is then partitioned with ethyl acetate. The **Sophoraflavanone G** will preferentially move into the ethyl acetate layer.
- **Concentration:** The ethyl acetate fraction is collected and concentrated to yield a crude flavonoid extract.
- **Sephadex LH-20 Column Chromatography:** The concentrated ethyl acetate extract is subjected to column chromatography using Sephadex LH-20 as the stationary phase. The mobile phase used for elution is methanol.
- **Silica Gel Column Chromatography:** Fractions containing **Sophoraflavanone G** from the Sephadex LH-20 column are pooled and further purified on a silica gel column. The mobile phase for this step is a mixture of acetone and petroleum ether in a 1:3 ratio.
- **Reversed-Phase C18 (RP-18) Column Chromatography:** A final purification step is performed using a reversed-phase C18 column. The mobile phase is a mixture of methanol and water in a 70:30 ratio.
- **Final Product:** This multi-step purification process from 500 g of dried *Sophora flavescens* roots yields approximately 300 mg of **Sophoraflavanone G**, corresponding to a final yield of 0.06%.

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample. This method has been successfully applied for the single-step preparative isolation of **Sophoraflavanone G**.

Experimental Protocol: HSCCC Isolation from *Sophora flavescens*

- **Crude Extract Preparation:** A crude extract is prepared from *Sophora flavescens*.

- Two-Phase Solvent System: A two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:1:1:1. The mixture is thoroughly equilibrated and the two phases are separated before use.
- HSCCC Operation:
 - 350 mg of the crude extract (containing approximately 6.7% **Sophoraflavanone G**) is dissolved in a mixture of the upper and lower phases of the solvent system.
 - The HSCCC instrument is filled with the upper phase as the stationary phase.
 - The lower phase is used as the mobile phase.
 - The separation is initiated at a flow rate of 1.0 mL/min.
 - After 120 minutes, the flow rate of the mobile phase is increased to 2.0 mL/min to expedite the elution of more strongly retained compounds.
- Results: This single-step HSCCC separation yields 22.5 mg of **Sophoraflavanone G** with a purity of 95.6%, as determined by High-Performance Liquid Chromatography (HPLC). The recovery of **Sophoraflavanone G** from the crude extract is 91.7%.[\[10\]](#)

Experimental Protocol: HSCCC Isolation from *Sophora alopecuroides*

- Crude Extract Preparation: 200 mg of a crude extract from *Sophora alopecuroides* is prepared for separation.
- Two-Phase Solvent System: A biphasic solvent system composed of n-hexane, ethyl acetate, methanol, and water in a 9:6:6:8 volume ratio is used.
- HSCCC Operation: The HSCCC is performed in a non-stop elution mode.
- Results: This method yields 21.0 mg of **Sophoraflavanone G** with a purity higher than 95.0%.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data for the isolation of **Sophoraflavanone G** from various *Sophora* species using different methodologies.

Table 1: Isolation of **Sophoraflavanone G** by Conventional Chromatography

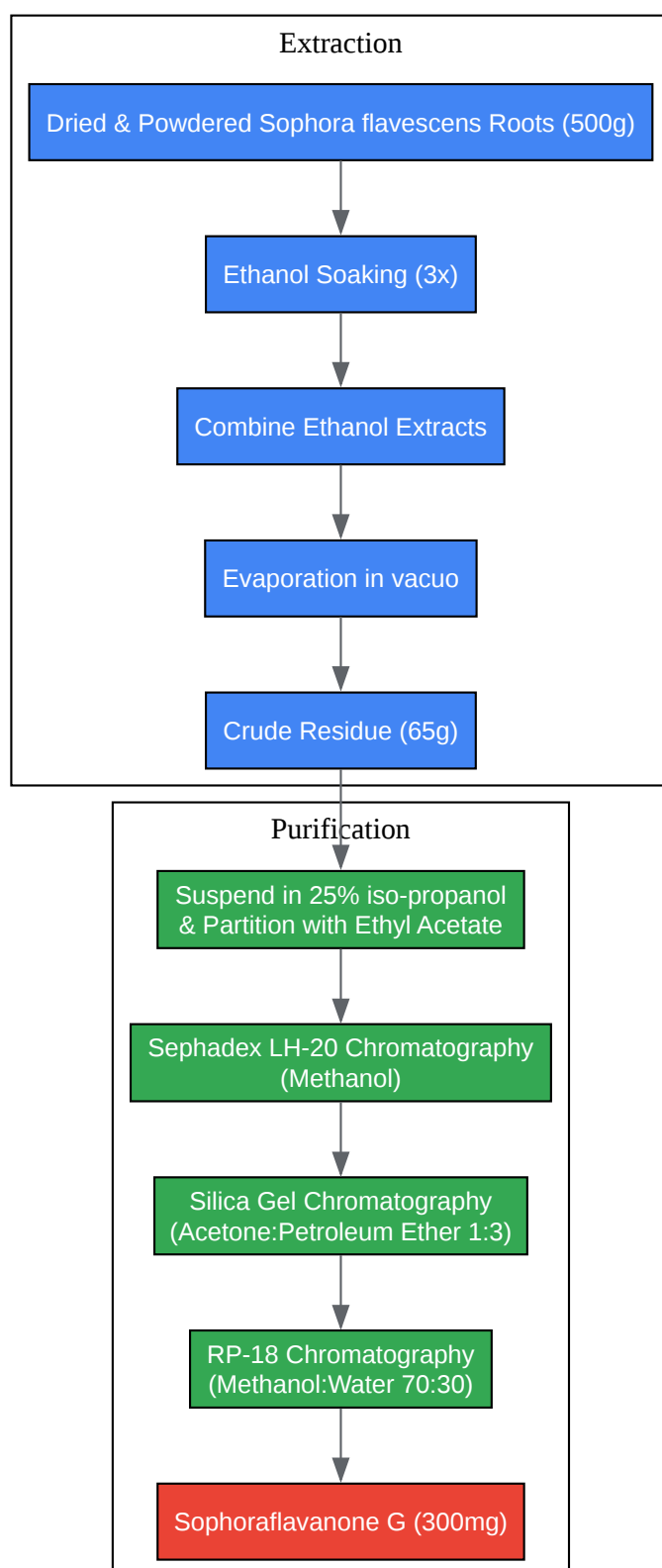
Plant Source	Starting Material (dry weight)	Extraction Solvent	Purification Method	Final Yield	Overall Yield (%)	Purity	Reference
Sophora flavescens	500 g	Ethanol	LLE, Sephadex LH-20, Silica Gel, RP-18	300 mg	0.06%	>96% (by HPLC)	[11]

Table 2: Isolation of **Sophoraflavanone G** by High-Speed Countercurrent Chromatography (HSCCC)

Plant Source	Starting Material (Crude Extract)	HSCCC Solvent System (v/v/v/v)	Final Yield	Purity	Recovery	Reference
Sophora flavescens	350 mg	n-hexane:ethyl acetate:methanol:water (1:1:1:1)	22.5 mg	95.6%	91.7%	[10]
Sophora alopecuroides	200 mg	n-hexane:ethyl acetate:methanol:water (9:6:6:8)	21.0 mg	>95.0%	Not Reported	[1]

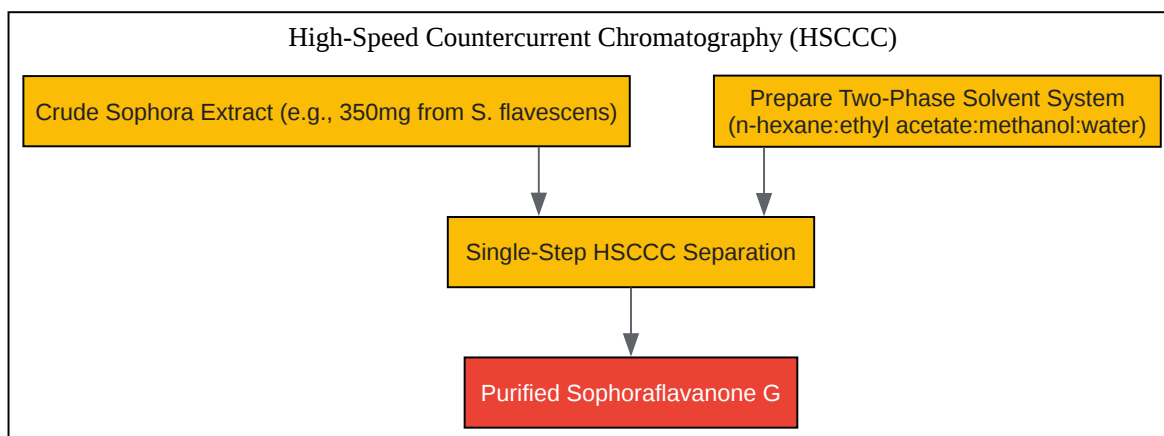
Experimental Workflows

The following diagrams illustrate the experimental workflows for the isolation of **Sophoraflavanone G**.



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Caption: Conventional isolation workflow for **Sophoraflavanone G**.



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Caption: HSCCC single-step isolation workflow for **Sophoraflavanone G**.

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